A Comprehensive Technical Guide to the Synthesis and Characterization of Bis-ethoxydiglycol Succinate
A Comprehensive Technical Guide to the Synthesis and Characterization of Bis-ethoxydiglycol Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-ethoxydiglycol succinate (B1194679) is a diester that is gaining interest in the pharmaceutical and cosmetic industries due to its properties as a solvent, humectant, and skin conditioning agent.[1][2][3] Its amphiphilic nature, arising from the combination of a hydrophilic succinate core and lipophilic ethoxydiglycol chains, makes it a versatile ingredient in various formulations.[4] This technical guide provides a detailed overview of the synthesis and characterization of bis-ethoxydiglycol succinate, including a representative experimental protocol, tabulated physicochemical properties, and expected analytical data.
Introduction
Bis-ethoxydiglycol succinate, with the chemical formula C16H30O8, is systematically named bis[2-(2-ethoxyethoxy)ethyl] butanedioate.[5] Its molecular structure consists of a central succinic acid moiety esterified with two molecules of diethylene glycol monoethyl ether. This structure imparts unique solubility characteristics and a favorable safety profile for topical applications. This guide will delve into the synthetic pathways and analytical characterization of this promising excipient.
Physicochemical Properties
A summary of the key physicochemical properties of bis-ethoxydiglycol succinate is presented in Table 1.
Table 1: Physicochemical Properties of Bis-ethoxydiglycol Succinate
| Property | Value | Reference |
| Molecular Formula | C16H30O8 | [5] |
| Molecular Weight | 350.40 g/mol | [5] |
| CAS Number | 828918-62-3 | [5] |
| Appearance | Colorless, slightly viscous liquid (predicted) | |
| Topological Polar Surface Area | 89.5 Ų | [5] |
| Monoisotopic Mass | 350.19406791 Da | [5] |
Synthesis of Bis-ethoxydiglycol Succinate
The primary method for synthesizing bis-ethoxydiglycol succinate is through the direct esterification of succinic acid with diethylene glycol monoethyl ether. This reaction is typically catalyzed by an acid and driven to completion by the removal of water. Other potential methods include transesterification and microwave-assisted synthesis.
General Esterification Workflow
The synthesis process can be visualized as a multi-step workflow, from the initial reaction to the final purification of the product.
Caption: Synthesis workflow for bis-ethoxydigcol succinate.
Representative Experimental Protocol
This protocol describes a general procedure for the synthesis of bis-ethoxydiglycol succinate via direct esterification.
Materials:
-
Succinic acid (1.0 mol)
-
Diethylene glycol monoethyl ether (2.2 mol, 10% molar excess)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)
-
Toluene (as azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
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Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus connected to a condenser.
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask, add succinic acid, diethylene glycol monoethyl ether, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[6] Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure bis-ethoxydiglycol succinate.
Characterization of Bis-ethoxydiglycol Succinate
The structure and purity of the synthesized bis-ethoxydiglycol succinate can be confirmed using various analytical techniques.
Spectroscopic Analysis
4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of bis-ethoxydiglycol succinate is expected to show characteristic absorption bands for the ester and ether functional groups.
Table 2: Predicted FTIR Spectral Data for Bis-ethoxydiglycol Succinate
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1735 | Strong, sharp absorption |
| C-O (ester) | ~1250-1100 | Strong, broad absorption |
| C-O-C (ether) | ~1150-1085 | Strong absorption |
| C-H (alkane) | ~2950-2850 | Medium to strong absorption |
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bis-ethoxydiglycol succinate.
Table 3: Predicted ¹H NMR Chemical Shifts for Bis-ethoxydiglycol Succinate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH2-C(O)- | ~2.6 | Singlet |
| -C(O)-O-CH2- | ~4.2 | Triplet |
| -O-CH2-CH2-O- | ~3.7 | Multiplet |
| -O-CH2-CH3 | ~3.5 | Quartet |
| -CH2-CH3 | ~1.2 | Triplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for Bis-ethoxydiglycol Succinate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~172 |
| -C(O)-O-CH2- | ~64 |
| -O-CH2-CH2-O- | ~70, 69 |
| -O-CH2-CH3 | ~66 |
| -CH2-C(O)- | ~29 |
| -CH2-CH3 | ~15 |
4.1.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of bis-ethoxydiglycol succinate. The predicted collision cross-section data for various adducts are available.[7]
Table 5: Predicted Collision Cross Section Data for Bis-ethoxydiglycol Succinate Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 351.20134 | 182.7 |
| [M+Na]⁺ | 373.18328 | 185.4 |
| [M-H]⁻ | 349.18678 | 181.1 |
| [M+NH4]⁺ | 368.22788 | 198.9 |
| Data from PubChemLite[7] |
Thermal Analysis
The thermal stability of bis-ethoxydiglycol succinate is an important parameter for its application in formulations that may be subjected to heating.
Table 6: Thermal Stability Data for Bis-ethoxydiglycol Succinate
| Parameter | Temperature Range (°C) | Description |
| Initial Decomposition (T₅%) | 200-208 | Onset of thermal degradation under inert atmosphere. |
| Maximum Decomposition Rate | 420-430 | Indicates significant thermal resistance. |
| Data from Smolecule[4] |
The thermal decomposition is likely to proceed via β-hydrogen bond scission, a common pathway for poly(alkylene succinate) compounds.[4]
Logical Relationship of Characterization Techniques
The characterization of a synthesized chemical compound follows a logical progression, with each technique providing complementary information to confirm the identity, purity, and properties of the substance.
Caption: Logical flow of characterization for bis-ethoxydiglycol succinate.
Applications in Drug Development
Bis-ethoxydiglycol succinate's properties make it a valuable excipient in pharmaceutical formulations. Its amphiphilic nature can enhance the solubility and stability of active pharmaceutical ingredients (APIs). Furthermore, its function as a humectant and skin conditioning agent makes it suitable for topical and transdermal drug delivery systems.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of bis-ethoxydiglycol succinate. The representative experimental protocol and compiled analytical data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into optimizing the synthesis and exploring the full range of its applications is warranted.
References
- 1. Bis-Ethoxydiglycol Succinate (with Product List) [incidecoder.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. Buy Bis-ethoxydiglycol succinate | 828918-62-3 [smolecule.com]
- 5. Bis-ethoxydiglycol succinate | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 7. PubChemLite - Bis-ethoxydiglycol succinate (C16H30O8) [pubchemlite.lcsb.uni.lu]
